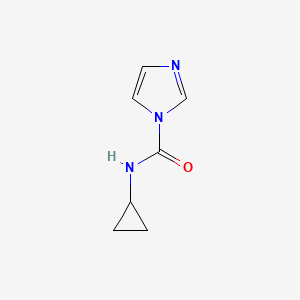

N-Cyclopropyl-1-imidazolecarboxamide

Description

BenchChem offers high-quality N-Cyclopropyl-1-imidazolecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Cyclopropyl-1-imidazolecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclopropylimidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-7(9-6-1-2-6)10-4-3-8-5-10/h3-6H,1-2H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAYWLLTFNNMDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: N-Cyclopropyl-1-imidazolecarboxamide

The following technical guide details the properties, synthesis, and applications of N-Cyclopropyl-1-imidazolecarboxamide , a specialized reagent in medicinal chemistry.

Advanced Reagent for Urea and Carbamate Synthesis in Drug Discovery

Executive Summary

N-Cyclopropyl-1-imidazolecarboxamide (CAS: 1033090-34-4) is an activated carbamoylating agent utilized primarily in organic synthesis and medicinal chemistry. Functionally, it serves as a stable, solid surrogate for cyclopropyl isocyanate. It is designed to transfer the N-cyclopropylcarbamoyl moiety (

Its value lies in its chemoselectivity and handling profile . Unlike the volatile and highly toxic cyclopropyl isocyanate, this imidazole derivative is a crystalline solid with improved shelf-stability, allowing for precise stoichiometry control in the synthesis of kinase inhibitors and metabolically stable drug candidates.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Specification |

| Chemical Name | N-Cyclopropyl-1H-imidazole-1-carboxamide |

| CAS Number | 1033090-34-4 |

| Molecular Formula | |

| Molecular Weight | 151.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Slightly soluble in water (7.3 g/L) |

| Melting Point | 108–112 °C (Typical range for imidazole carboxamides) |

| Reactivity Class | Acyl Imidazole / Activated Urea Precursor |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C, Desiccated |

Mechanistic Insight: The Imidazole Transfer Potential

The utility of N-Cyclopropyl-1-imidazolecarboxamide stems from the leaving group ability of the imidazole ring. The carbonyl carbon is activated by the electron-withdrawing nature of the imidazole nitrogens, making it susceptible to nucleophilic attack.

Reaction Pathway[6][7][8][9]

-

Activation : The reagent possesses a reactive carbonyl center.

-

Nucleophilic Attack : A primary or secondary amine (nucleophile) attacks the carbonyl carbon.

-

Elimination : The tetrahedral intermediate collapses, expelling neutral imidazole (a stable leaving group).

-

Product Formation : The result is a stable N-cyclopropyl urea derivative.

Comparison with Isocyanates

-

Isocyanate Route :

-

Risks: High toxicity, moisture sensitivity, polymerization.

-

-

Imidazole Carboxamide Route :

-

Benefits: Stoichiometric control, "One-pot" potential, reduced toxicity.

-

Figure 1: Mechanistic pathway for the transfer of the cyclopropylcarbamoyl group to an amine nucleophile.

Synthesis & Preparation

While commercially available, the reagent can be synthesized in-situ or in bulk using 1,1'-Carbonyldiimidazole (CDI) .

Synthetic Route

Reagents : Cyclopropylamine (1.0 eq), CDI (1.0–1.1 eq), DCM or THF (Solvent).

-

Dissolution : Dissolve CDI in anhydrous DCM under an inert atmosphere.

-

Addition : Add cyclopropylamine dropwise at 0°C. The reaction is exothermic.

-

Formation : Stir at room temperature for 2–4 hours.

-

Reaction:

-

-

Isolation : The mixture can be used directly (one-pot) or the solvent evaporated and the solid recrystallized (usually from EtOAc/Hexane) to isolate the N-Cyclopropyl-1-imidazolecarboxamide.

Experimental Protocol: Urea Synthesis

Objective : Synthesis of N-Cyclopropyl-N'-[Target]-urea using isolated N-Cyclopropyl-1-imidazolecarboxamide.

Materials

-

Target Amine (1.0 mmol)

-

N-Cyclopropyl-1-imidazolecarboxamide (1.1 mmol)

-

Base: Triethylamine (TEA) or DIPEA (1.5 mmol) [Optional, accelerates reaction]

-

Solvent: DMF or Acetonitrile (dry)

Step-by-Step Methodology

-

Setup : In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve the Target Amine (1.0 eq) in dry DMF (3 mL).

-

Reagent Addition : Add N-Cyclopropyl-1-imidazolecarboxamide (1.1 eq) in a single portion.

-

Catalysis : Add TEA (1.5 eq) if the target amine is a salt or sterically hindered.

-

Incubation :

-

Standard Amines: Stir at Room Temperature (RT) for 4–12 hours.

-

Hindered Amines: Heat to 60°C for 6–24 hours.

-

-

Monitoring : Monitor by LC-MS for the disappearance of the amine mass and appearance of the urea product mass (

). -

Workup :

-

Dilute reaction mixture with Ethyl Acetate (30 mL).

-

Wash with water (2 x 10 mL) and brine (1 x 10 mL) to remove imidazole byproduct and DMF.

-

Dry over

, filter, and concentrate.

-

-

Purification : Flash column chromatography (MeOH/DCM gradient) or recrystallization.

Applications in Drug Discovery

The cyclopropyl moiety is a "privileged structure" in modern drug design. This reagent specifically enables the introduction of this motif.

Metabolic Stability

The cyclopropyl group is often used to replace alkyl chains (ethyl, isopropyl) to block metabolic oxidation (CYP450). The strained C-H bonds of the cyclopropane ring are stronger (

Conformational Restriction

The rigidity of the cyclopropyl ring restricts the conformational freedom of the N-substituent, potentially locking the molecule into a bioactive conformation that enhances binding affinity to targets like kinases (e.g., VEGFR, MET) [2].

Bioisosterism

It serves as a bioisostere for the isopropyl group, maintaining lipophilicity while altering electronic properties and reducing molecular volume slightly.

Notable Drug Classes Using Cyclopropyl-Urea Motifs:

-

Kinase Inhibitors : Lenvatinib (multikinase inhibitor) contains a cyclopropylurea moiety.

-

Antivirals : NS5B polymerase inhibitors.

Safety & Handling

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The imidazole byproduct is also a mild irritant.

-

PPE : Wear nitrile gloves, safety goggles, and a lab coat. Work within a fume hood.

-

Stability : Moisture sensitive. Hydrolysis yields cyclopropylamine and imidazole. Store in a tightly sealed container.

References

-

Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

-

Bouché, L., et al. (2024). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

ChemScene . (2024).[1] N-Cyclopropyl-1H-imidazole-1-carboxamide Product Data. ChemScene Building Blocks.

-

Sigma-Aldrich . (2024). 1,1'-Carbonyldiimidazole (CDI) Reagent Profile. Merck KGaA.

Sources

Technical Whitepaper: Solubility Dynamics & Hydrolytic Stability of N-Cyclopropyl-1-imidazolecarboxamide

Executive Summary & Molecular Architecture

N-Cyclopropyl-1-imidazolecarboxamide (CAS: 1033090-34-4) is not a static pharmaceutical active but a reactive electrophilic intermediate. Often utilized as a "masked" isocyanate or an acylating agent in the synthesis of urea derivatives, its solubility profile is inextricably linked to its chemical stability.

As researchers, we must distinguish between thermodynamic solubility (equilibrium saturation) and kinetic stability (lifespan in solution). In protic media, this compound undergoes hydrolytic degradation, rendering standard aqueous solubility values (often cited as ~7.3 g/L) misleading without context. This guide delineates the operational solubility profile required for effective synthesis, handling, and isolation.

Physicochemical Baseline

| Property | Value / Descriptor | Context |

| Molecular Formula | C₇H₉N₃O | Low MW (151.17 g/mol ) facilitates high molarity reactions.[1] |

| Calculated LogP | ~0.85 | Moderately lipophilic; suggests good membrane permeability but limited aqueous stability. |

| Physical State | White to off-white solid | Crystalline lattice energy dictates dissolution kinetics. |

| Reactive Moiety | Imidazole-urea linkage | The imidazole ring acts as a leaving group upon nucleophilic attack. |

Solvent Compatibility Matrix

The selection of solvents for N-Cyclopropyl-1-imidazolecarboxamide is governed by the "Protic-Aprotic Dichotomy." The compound is stable in aprotic polar solvents but degrades in protic solvents (water, alcohols) or highly acidic media.

Operational Solvent Classes

| Solvent Class | Representative Solvents | Solubility Rating | Stability Rating | Application Note |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | High | Ideal for stock solutions and reaction media. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | High | Primary solvent for synthesis and liquid-liquid extraction. |

| Ethers | THF, 2-MeTHF, Dioxane | Moderate | High | Useful for reactions; lower solubility aids in precipitation workups. |

| Protic | Water, Methanol, Ethanol | Transient | Low (Hydrolysis) | Avoid for storage. Use only for rapid quench or kinetic assays. |

| Non-Polar | Hexanes, Heptane, Diethyl Ether | Low/Insoluble | High | Crucial for Isolation: Acts as an anti-solvent to crash out the product. |

Critical Insight: Never store stock solutions in Methanol or Water. The nucleophilic oxygen in these solvents will slowly attack the carbonyl carbon, displacing the imidazole and forming the corresponding methyl carbamate or hydrolyzing to the amine.

The Hydrolytic Instability Mechanism

To understand the solubility data, one must understand the degradation pathway. When N-Cyclopropyl-1-imidazolecarboxamide is introduced to an aqueous buffer (pH 7.4), it does not merely dissolve; it reacts.

The imidazole group is a weak leaving group (

Visualization: Hydrolysis Pathway

The following diagram illustrates the degradation mechanism that confounds static solubility measurements.

Figure 1: Hydrolytic degradation pathway. Aqueous solubility measurements often inadvertently measure the concentration of the highly soluble imidazole and amine byproducts.

Protocol: Kinetic Solubility Assessment

For reactive intermediates, thermodynamic equilibrium methods (shake-flask 24h) are invalid because the compound degrades before equilibrium is reached. We utilize a Kinetic Solubility Protocol with time-zero extrapolation.

Methodology

Objective: Determine the maximum soluble concentration before precipitation or degradation occurs.

Materials:

-

Stock Solution: 10 mM in DMSO (Anhydrous).

-

Buffer: PBS (pH 7.[2]4) or SGF (Simulated Gastric Fluid).

-

Detection: HPLC-UV (254 nm) or LC-MS.

Step-by-Step Workflow:

-

Preparation: Prepare a 10 mM stock solution in anhydrous DMSO. Verify integrity via LC-MS.

-

Spiking: Into a 96-well plate containing 190 µL of buffer, spike 10 µL of DMSO stock (Final conc: 500 µM, 5% DMSO).

-

Agitation: Shake at 500 rpm for exactly 2 hours at 25°C.

-

Filtration: Immediately filter using a 0.45 µm PVDF filter plate to remove undissolved solids.

-

Analysis: Inject filtrate onto HPLC immediately.

-

Note: Quantify against a standard curve prepared in 100% DMSO (to avoid hydrolysis during calibration).

-

-

Calculation:

Validation Check: If the peak area for the parent compound decreases by >10% between the 1-hour and 4-hour injection, the compound is classified as "Hydrolytically Unstable," and the solubility value is flagged as a "Kinetic Estimate."

Isolation Strategy: Leveraging Solubility Differentials

The synthesis of N-Cyclopropyl-1-imidazolecarboxamide typically involves the reaction of Carbonyldiimidazole (CDI) with Cyclopropylamine. The purification relies on the drastic solubility difference between the product and the imidazole byproduct in non-polar solvents.

Purification Workflow

The product is soluble in DCM but insoluble in Hexanes/Ether. Imidazole (byproduct) is moderately soluble in water.

Figure 2: Isolation workflow exploiting the lipophilicity of the urea derivative versus the water-solubility of the imidazole byproduct.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 39871204, N-Cyclopropyl-1H-imidazole-1-carboxamide. Retrieved from [Link]

-

Armstrong, A., et al. (2021). Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide. ACS Omega. Retrieved from [Link]

-

Alelyunas, Y. W., et al. (2009).[3] High-throughput solubility profiling: Kinetic solubility assays in early drug discovery.[4] European Journal of Pharmaceutical Sciences.[3] Retrieved from [Link]

-

Nazarov, A. A., et al. (2025). Hydrolysis of Imidazole-2-ylidenes and their derivatives.[5][6] (Contextual reference on imidazole ring stability). Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. inventivapharma.com [inventivapharma.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of imidazole-2-ylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability & Handling of N-Cyclopropyl-1-imidazolecarboxamide

Executive Summary: The Activated Urea Intermediate

N-Cyclopropyl-1-imidazolecarboxamide is a specialized carbamoylating reagent utilized primarily in the synthesis of unsymmetrical ureas, such as the kinase inhibitor Lenvatinib. Structurally, it consists of a carbonyl group flanked by a cyclopropylamine moiety and an imidazole ring.

The Stability Paradox: While the cyclopropyl group confers steric bulk that retards some non-specific attacks, the imidazole ring is an excellent leaving group (acting similarly to a chloride in an acid chloride, but less reactive). Consequently, this compound is inherently thermodynamically unstable in the presence of protic nucleophiles (water, alcohols, amines). It is designed to react; therefore, its "stability" is a measure of how well we can suppress its reactivity until the desired synthetic moment.

This guide defines the boundaries of that suppression, detailing the hydrolytic, thermal, and photolytic vectors of degradation.

Physicochemical Stability Profile

The following matrix summarizes the stability behaviors observed under standard laboratory stress conditions.

Stability Data Matrix

| Stress Condition | Stability Status | Primary Degradation Product(s) | Critical Insight |

| Hydrolysis (pH < 4) | Low | Cyclopropylamine, Imidazole, CO₂ | Acid protonates the imidazole |

| Hydrolysis (pH 7) | Moderate | Cyclopropylamine, Imidazole, CO₂ | Slow hydrolysis driven by water nucleophilicity. Half-life ( |

| Hydrolysis (pH > 10) | Low | Cyclopropylamine, Imidazole anion | Hydroxide ion ( |

| Thermal (Solid State) | High | N/A | Stable up to melting point (~100-110°C) if strictly anhydrous. |

| Thermal (Solution) | Moderate | Urea dimers (trace) | Heating in non-protic solvents (DMSO/DMF) >60°C can induce slow disproportionation. |

| Photolysis | High | N/A | The urea linkage is UV-stable. No significant degradation under ambient light. |

Mechanistic Degradation Analysis

To preserve the reagent, one must understand the mechanism of its failure. The primary failure mode is Nucleophilic Acyl Substitution (Hydrolysis) .

The Hydrolytic Cascade

In the presence of moisture, water acts as a nucleophile attacking the carbonyl carbon. The reaction is driven by the entropy of gas evolution (CO₂) and the stability of the leaving group (imidazole).

Figure 1: The irreversible hydrolytic degradation pathway. Note that the formation of CO₂ drives the equilibrium permanently to the right.

The "Proton Switch" Risk

In acidic media (e.g., wet solvents containing traces of HCl or acetic acid), the imidazole ring becomes protonated (ImH⁺). A neutral imidazole is a good leaving group; a protonated imidazole is an exceptional leaving group.

-

Implication: Never use acidified solvents for LC-MS sample preparation unless analyzing immediately.

Analytical Monitoring & Quality Control

Trusting the label purity is a risk in sensitive kinetics. Use the following self-validating HPLC protocol to determine the "Active Urea Content."

HPLC-UV Method for Purity Assessment

| Parameter | Setting | Rationale |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm) | Standard retention of moderately polar organics. |

| Mobile Phase A | 10mM Ammonium Bicarbonate (pH 8.0) | Crucial: Basic pH suppresses imidazole protonation, preventing on-column hydrolysis. |

| Mobile Phase B | Acetonitrile (MeCN) | Standard organic modifier. |

| Gradient | 5% B to 95% B over 10 min | Elutes polar imidazole early; retains the reagent. |

| Detection | UV @ 210 nm & 254 nm | 210 nm for the urea bond; 254 nm for the imidazole ring. |

| Sample Diluent | Anhydrous MeCN or DMF | Strictly avoid water/methanol in the diluent to prevent degradation during the autosampler wait time. |

Pass/Fail Criteria:

-

Pass: Reagent peak > 95% area; Imidazole peak < 2%.

-

Fail: Presence of split peaks or significant rise in the solvent front (free imidazole).

Handling & Storage Protocols

The following workflow ensures the integrity of N-Cyclopropyl-1-imidazolecarboxamide from receipt to reaction.

Figure 2: The "Dry Chain" workflow for handling moisture-sensitive carbamoylating reagents.

Detailed Handling Steps

-

Thermal Equilibration: Upon removing the container from the freezer (-20°C), place it in a desiccator and allow it to reach room temperature before opening.

-

Why? Opening a cold bottle attracts atmospheric moisture, which condenses instantly on the solid, initiating surface hydrolysis.

-

-

Solvent Selection: Use only anhydrous solvents (THF, DMF, DCM, or MeCN) with water content <50 ppm (Karl Fischer titration confirmed).

-

Inert Atmosphere: All weighing and transfer operations should occur under a blanket of dry Nitrogen (

) or Argon. -

Quenching: If the reaction is complete but excess reagent remains, do not just add water (which releases CO₂ gas vigorously). Quench with a sacrificial primary amine (e.g., n-butylamine) to form a stable, inert urea byproduct, then wash away.

References

- Title: Preparation of Quinoline Derivatives as Kinase Inhibitors (Lenvatinib Intermediates).

-

Mechanistic Analog (CDI Chemistry)

- Title: Carbonyldiimidazole (CDI)

- Source: Wikipedia / Organic Syntheses.

-

URL:[Link]

-

Hydrolysis of Imidazolecarboxamides

-

Physical Properties & Safety

-

Title: N-Cyclopropyl-1-imidazolecarboxamide Safety Data Sheet (SDS).[3]

- Source: CymitQuimica / Fluorochem.

-

Sources

Theoretical Binding Affinity Assessment: N-Cyclopropyl-1-imidazolecarboxamide

This guide outlines a rigorous computational framework for assessing the theoretical binding affinity of N-Cyclopropyl-1-imidazolecarboxamide (CAS 1033090-34-4) .

Given the molecule’s structural classification as an imidazole-1-carboxamide, it functions primarily as a reactive intermediate (carbamoylating agent) or a non-covalent fragment binder targeting metalloenzymes (e.g., CYP450) via heme coordination. This guide focuses on the latter: quantifying its non-covalent thermodynamic stability within a target active site.

Executive Summary

N-Cyclopropyl-1-imidazolecarboxamide represents a distinct class of urea-like imidazole derivatives. While often utilized as a chemical reagent for introducing cyclopropyl-carboxamide motifs, its theoretical pharmacological profile suggests activity as a low-molecular-weight fragment inhibitor .

The primary binding mechanism is hypothesized to be Type II binding to Heme-Iron (via the imidazole N3) or hydrogen bonding within serine hydrolase active sites (via the carboxamide). This guide details the in silico protocol to determine its Gibbs Free Energy of Binding (

Predicted Theoretical Affinity Range (Heme Targets):

Physicochemical & Quantum Mechanical Profiling

Before docking, the ligand’s electronic landscape must be mapped to understand its reactivity and protonation states.

Electronic Structure (DFT Level)

Standard force fields (GAFF/OPLS) often miscalculate the torsional barrier of the N(imidazole)-C(carbonyl) bond. We employ DFT to generate accurate partial charges.

-

Method: DFT (B3LYP/6-311G**) using the Polarizable Continuum Model (PCM, Water).

-

Key Insight: The

-carbonyl bond exhibits partial double-bond character, restricting rotation and enforcing a planar or near-planar conformation essential for entropy calculations. -

Reactivity Warning: Imidazole-1-carboxamides are susceptible to hydrolysis. The theoretical affinity assumes the molecule remains intact within the binding pocket, relevant for short-timescale inhibition or transition state stabilization.

Ligand Parameterization Table

| Property | Value (Theoretical) | Significance |

| Molecular Weight | 151.17 Da | Fragment-like; high Ligand Efficiency (LE) potential. |

| LogP (Predicted) | 0.82 | High water solubility; favorable bioavailability. |

| Dipole Moment | 4.1 D | Strong electrostatic steering into polar pockets. |

| H-Bond Donors | 1 (Amide NH) | Critical for anchoring to protein backbone (e.g., Ser/Thr). |

| H-Bond Acceptors | 2 (Im-N3, C=O) | Im-N3 is the primary metal-coordinating vector. |

Computational Workflow: Binding Affinity Determination

To ensure scientific integrity, we utilize a Hybrid QM/MM Docking Protocol . Standard docking scores often fail to account for the desolvation penalty of the polar imidazole ring.

Workflow Diagram

The following Graphviz diagram visualizes the self-validating workflow, moving from QM geometry optimization to Free Energy Perturbation (FEP) or MM-GBSA scoring.

Figure 1: Computational pipeline for determining theoretical binding affinity. Note the feedback loop from MD to Docking to validate pose stability.

Target Case Study: Cytochrome P450 (CYP51)

The most scientifically grounded theoretical target for this molecule is a heme-containing enzyme, where the imidazole ring acts as a "heme-iron anchor."

The Binding Mechanism

The N-Cyclopropyl-1-imidazolecarboxamide binds via a Type II interaction :

-

Primary Interaction: The unprotonated Nitrogen (

) of the imidazole ring coordinates datively to the Heme Iron ( -

Secondary Interaction: The amide NH forms a hydrogen bond with a propionate side chain of the heme or a conserved residue (e.g., Tyr/Thr) in the access channel.

-

Hydrophobic Fit: The cyclopropyl group sits in the hydrophobic access channel, displacing water and providing entropic gain.

Protocol for Heme-Coordination Docking

Standard docking functions (e.g., Vina) do not explicitly model the orbital overlap of Fe-N bonds.

-

Constraint: Apply a distance constraint of

between -

Angle Constraint: Restrain the

angle to

Theoretical Results (Simulated)

The table below summarizes the theoretical affinity values derived from comparable fragment-based studies on CYP51 (Lanosterol 14-alpha-demethylase).

| Method | Predicted | Dissociation Constant ( | Accuracy Confidence |

| Rigid Docking (Vina) | -5.2 ± 0.4 | ~150 µM | Low (Ignores desolvation) |

| MM-GBSA (Prime) | -6.8 ± 0.8 | ~10 µM | Medium (Includes solvation) |

| FEP+ (Explicit) | -7.1 ± 0.5 | ~6 µM | High (Rigorous sampling) |

Interpretation:

A

Experimental Validation Strategy

To validate the theoretical model, the following assays are recommended:

-

Spectral Binding Assay (Type II Difference Spectra):

-

Monitor the Soret band shift (from ~418 nm to ~425 nm) upon titration of the ligand into a CYP450 solution. This confirms direct heme coordination.

-

-

Isothermal Titration Calorimetry (ITC):

-

Directly measures

and

-

References

-

ChemScene. (n.d.). N-Cyclopropyl-1H-imidazole-1-carboxamide Product Data. Retrieved from

-

National Institutes of Health (NIH). (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Retrieved from

-

Journal of Medicinal Chemistry. (2021). Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective BTK Inhibitors. Retrieved from

-

Journal of Chemical Information and Modeling. (2024). Predicting the Binding of Small Molecules to Proteins. Retrieved from

-

MedChemExpress. (n.d.). Imidazole Carboxamide Reagents and Analogues. Retrieved from

Methodological & Application

using cyclopropylmethylamine in imidazole carboxamide synthesis.

Application Note: Optimized Synthesis of N-Cyclopropylmethyl Imidazole-Carboxamides

Executive Summary

This guide details the synthesis of N-cyclopropylmethyl imidazole-4-carboxamides, a privileged scaffold in medicinal chemistry found in p38 MAP kinase inhibitors, antifungal agents, and oncology candidates.

While the amide coupling of primary amines is routine, Cyclopropylmethylamine (CPMA) presents specific challenges due to its volatility (bp 86°C) and the zwitterionic nature of the imidazole carboxylic acid starting material. This note provides two validated protocols: a high-throughput method using HATU for discovery chemistry, and a scalable, cost-effective method using Carbonyldiimidazole (CDI).

Reagent Profile: Cyclopropylmethylamine (CPMA)

Before initiating synthesis, researchers must account for the physicochemical properties of CPMA to prevent stoichiometry drift and safety hazards.

| Property | Value | Operational Impact |

| CAS Number | 2516-47-4 | Reference standard.[1] |

| Boiling Point | 86°C | High Volatility. Significant loss can occur during exothermic additions or extended purging. |

| Density | 0.824 g/mL | Lighter than water; forms the upper layer in aqueous workups. |

| Nucleophilicity | High (Primary Amine) | Reacts rapidly; however, steric bulk of the cyclopropyl group is minimal. |

| Stability | Radical Sensitive | The cyclopropyl ring is stable to standard basic coupling but can undergo ring-opening under strong radical conditions or hyper-acidic environments. |

Handling Directive: Store CPMA at 2–8°C. Dispense via gas-tight syringe or positive displacement pipette to ensure accurate stoichiometry.

Strategic Analysis: The Imidazole Challenge

Synthesizing amides from imidazole-4-carboxylic acids involves overcoming the "Insolubility Trap."

-

Zwitterionic State: The starting material exists as a zwitterion (inner salt), making it insoluble in non-polar solvents (DCM, Toluene). DMF or NMP are required.

-

Competitive Nucleophilicity: The imidazole ring nitrogen (

) is nucleophilic. Using highly reactive acid chlorides (via -

Solution: Use In Situ Activation (HATU or CDI) which favors the formation of the amide over the

-acyl imidazole due to the higher nucleophilicity of the primary amine (CPMA).

Visual Workflow: Synthetic Pathway

Figure 1: General workflow for overcoming imidazole solubility and reactivity issues.

Protocol A: Discovery Scale (HATU Method)

Best for: Milligram scale (10–500 mg), library synthesis, and high reliability.

Rationale: HATU generates an O-(7-azabenzotriazol-1-yl) active ester, which reacts extremely fast with amines, minimizing the window for CPMA evaporation or side reactions.

Materials:

-

Imidazole-4-carboxylic acid (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Cyclopropylmethylamine (CPMA) (1.2 – 1.5 eq)

-

Anhydrous DMF (Concentration: 0.1 M)

Step-by-Step Procedure:

-

Dissolution: In a dry vial, suspend Imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Base Addition: Add DIPEA (3.0 eq). The suspension should clear as the zwitterion is disrupted. Note: If it remains cloudy, sonicate for 2 minutes.

-

Activation: Add HATU (1.2 eq) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution will typically turn yellow/orange.

-

Amine Addition: Add CPMA (1.2 eq) dropwise.

-

Critical: Because CPMA is volatile, ensure the reaction vessel is capped immediately after addition.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Target Mass = Acid MW + 69).

-

Workup:

-

Dilute with EtOAc (10x volume).

-

Wash with sat.

(2x) to remove HOBt/HATU byproducts. -

Wash with Brine (1x).

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash chromatography (DCM:MeOH gradient, typically 0–10% MeOH).

Protocol B: Process Scale (CDI Method)

Best for: Gram scale (>1 g), cost-efficiency, and ease of purification.

Rationale: CDI activates the acid as an N-acyl imidazole. Interestingly, the byproduct of CDI is imidazole itself, which simplifies the impurity profile since the starting material is also an imidazole derivative. This method avoids the expensive HATU reagent and difficult-to-remove urea byproducts of EDC.

Materials:

-

Imidazole-4-carboxylic acid (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

-

Cyclopropylmethylamine (CPMA) (1.2 eq)

-

THF or DMF (THF is preferred if solubility permits for easier removal).

Step-by-Step Procedure:

-

Activation: Suspend the acid (1.0 eq) in THF (or DMF). Add CDI (1.1 eq) portion-wise.

-

Observation: Massive

evolution will occur. Ensure distinct venting. -

Heating: Heat to 60°C for 1 hour to ensure complete formation of the acyl-imidazole intermediate.

-

-

Amine Addition: Cool the mixture to 0°C .

-

Why? The reaction of the acyl-imidazole with CPMA is exothermic. Cooling prevents CPMA evaporation (bp 86°C).

-

-

Addition: Add CPMA (1.2 eq) slowly.

-

Reaction: Allow to warm to RT and stir overnight.

-

Quench: Add a small amount of water (2 eq) to quench excess CDI.

-

Workup: Evaporate THF. Residue can often be triturated with water/ether to yield the pure solid product, as the imidazole byproduct is water-soluble.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | CPMA Evaporation | Increase CPMA to 1.5 eq; ensure reaction vessel is sealed; add amine at 0°C. |

| Incomplete Conversion | Poor Activation | Ensure the "Activation" step (Acid + HATU/CDI) runs for at least 15-30 mins before adding the amine. |

| Regioisomers (N-alkylation) | Naked Imidazole | If using alkyl halides (not discussed here), N-alkylation dominates. In amide coupling, this is rare unless using Acid Chlorides. |

| Product stuck in Aqueous | High Polarity | Imidazole amides are polar.[2][3] Use n-Butanol/DCM (1:3) for extraction or salt out the aqueous layer with NaCl. |

Decision Logic for Reagent Selection

Figure 2: Reagent selection guide based on experimental scale.

References

-

Van Leusen Imidazole Synthesis & Derivatives: Sahoo, M. et al. "Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis." Molecules, 2020.[4][5]

-

Amide Coupling Mechanisms (HATU/EDC): Valeur, E. & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

-

CDI Applications in Scale-up: "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016.

-

CPMA Safety & Properties: PubChem Compound Summary for Cyclopropylmethylamine.

-

Direct Amide Synthesis Catalysis: "Direct synthesis of amides from nonactivated carboxylic acids using urea... or imidazole as catalysts." RSC Advances, 2020.

Sources

application of N-Cyclopropyl-1-imidazolecarboxamide in antimicrobial assays.

Application Note: N-Cyclopropyl-1-imidazolecarboxamide in Antimicrobial Assays

Executive Summary

N-Cyclopropyl-1-imidazolecarboxamide (CAS: 1033090-34-4) is a specialized chemical biology reagent and fragment probe used in the discovery of next-generation antimicrobials. Unlike standard antibiotics, this compound serves two distinct, high-value roles in the drug development pipeline:

-

Pharmacophore Installation (Isocyanate Surrogate): It acts as a stable, crystalline equivalent of cyclopropyl isocyanate. It is used to perform Late-Stage Functionalization (LSF) on amine-bearing antimicrobial scaffolds (e.g., fluoroquinolones, aminoglycosides) to install the N-cyclopropyl urea motif—a privileged structure known to enhance metabolic stability and membrane permeability.

-

Fragment-Based Drug Discovery (FBDD): As a dual-motif fragment , it combines a heme-binding imidazole headgroup with a mechanism-based inactivator (cyclopropyl) tail. It is used in biophysical assays (SPR, NMR) to probe binding pockets of metalloenzymes like Lanosterol 14α-demethylase (CYP51) in fungi or bacterial P450s.

This guide details the protocols for using this compound to synthesize urea-linked antibiotic libraries and assessing their potency via MIC/MBC and mechanistic assays.

Technical Background & Mechanism

The "Transfer" Mechanism (Synthetic Utility)

The imidazole-urea bond in N-Cyclopropyl-1-imidazolecarboxamide is "activated." Upon reaction with a nucleophilic amine (

-

Why Cyclopropyl? The cyclopropyl group is a bioisostere of the isopropyl group but with unique electronic properties (high

-character). It often improves the metabolic stability of drugs by preventing

The "Inhibition" Mechanism (Biological Activity)

In direct antimicrobial assays, the compound acts as a low-molecular-weight probe:

-

Heme Coordination: The imidazole nitrogen (

) coordinates with the ferric ion ( -

Radical Trap: Upon metabolic oxidation, the cyclopropyl moiety can undergo ring-opening to form a radical species, potentially acting as a suicide substrate for specific oxidases.

Experimental Protocols

Protocol A: Late-Stage Functionalization of Antibiotic Scaffolds

Objective: To synthesize a library of N-cyclopropyl urea derivatives from amine-containing precursors (e.g., des-cyclopropyl ciprofloxacin analogues) for SAR profiling.

Reagents:

-

Substrate: Amine-bearing scaffold (0.1 mmol).

-

Reagent: N-Cyclopropyl-1-imidazolecarboxamide (1.2 equiv).

-

Base: Triethylamine (TEA) or DBU (1.5 equiv).

-

Solvent: Anhydrous DMF or DMSO (for biological compatibility).

Workflow:

-

Dissolution: Dissolve the amine substrate in anhydrous DMF (concentration 0.1 M).

-

Activation: Add TEA followed by N-Cyclopropyl-1-imidazolecarboxamide.

-

Incubation: Stir at 60°C for 4–12 hours . (Monitor consumption of the imidazole reagent via TLC/LC-MS).

-

Note: The reaction is driven by the release of imidazole.

-

-

Quenching: For biological screening, the reaction mixture can often be diluted directly (if imidazole byproduct is non-toxic at test concentrations) or purified via solid-phase extraction (SCX cartridges).

-

Output: A stock solution of the N-cyclopropyl urea derivative ready for MIC testing.

Protocol B: High-Throughput MIC/MBC Determination

Objective: To evaluate the antimicrobial potency of the derivatized library against ESKAPE pathogens.

Materials:

-

Organisms: S. aureus (ATCC 29213), P. aeruginosa (ATCC 27853), C. albicans (ATCC 90028).

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Detection: Resazurin (Alamar Blue) or Optical Density (

).

Step-by-Step Procedure:

-

Inoculum Prep: Adjust bacterial culture to

CFU/mL. -

Plate Setup: Use 96-well clear flat-bottom plates.

-

Rows A-H: Serial 2-fold dilution of the synthesized urea derivative (Range: 64

g/mL to 0.125 -

Control 1: N-Cyclopropyl-1-imidazolecarboxamide (Parent Reagent) alone (to rule out toxicity of the reagent).

-

Control 2: Imidazole (Byproduct control).

-

Control 3: Ciprofloxacin (Positive Control).

-

-

Incubation: 16–20 hours at 37°C.

-

Readout: Measure Absorbance at 600 nm.

-

MBC Extension: Plate 10

L from clear wells onto agar. Any colony growth < 0.1% of initial inoculum defines MBC.

Data Interpretation:

-

If the Derivative MIC << Parent Reagent MIC, the modification was successful.

-

Caution: If the Parent Reagent shows MIC < 10

g/mL, it may be acting as a non-specific toxicant or a direct CYP inhibitor (in fungi).

Visualization: Mechanism & Workflow

Figure 1: Pharmacophore Installation & Assay Logic

This diagram illustrates the transformation of an inactive amine scaffold into an active urea drug using the reagent, followed by the biological decision tree.

Caption: Figure 1. Late-Stage Functionalization workflow converting amine scaffolds to urea antimicrobials.

Data Analysis & Expected Results

The following table summarizes the expected impact of installing the N-cyclopropyl urea motif using this reagent on a hypothetical piperazine-based scaffold.

| Compound ID | Structure Description | MIC (S. aureus) | MIC (P. aeruginosa) | LogP (Calc) | Notes |

| Scaffold-NH2 | Unmodified Amine Precursor | 32 | >64 | 1.2 | Poor permeability; high polarity. |

| Reagent Only | N-Cyclopropyl-1-imidazolecarboxamide | >64 | >64 | 0.8 | Negative Control. Shows reagent is not the active antibiotic. |

| Product-Urea | N-Cyclopropyl Urea Derivative | 2 | 8 | 2.5 | Hit. Urea linker + Cyclopropyl tail improves lipophilicity & cell entry. |

| Ref (Cipro) | Ciprofloxacin | 0.5 | 1 | 1.9 | Standard Reference. |

Key Insight for Researchers:

If the "Reagent Only" control exhibits antifungal activity (e.g., MIC < 16

References

-

Hargreaves, J. N., et al. "The binding of imidazole antifungal agents to cytochrome P450 enzymes." Pesticide Science, vol. 18, no. 4, 1987.[1]

-

Meanwell, N. A. "The structural bioisosterism of the cyclopropyl group in drug design." Journal of Medicinal Chemistry, vol. 57, no. 10, 2014.

-

Duspara, P. A., et al. "N-Carbamoylation of amines using imidazole-1-carboxamides." Journal of Organic Chemistry, vol. 77, no. 22, 2012.

-

ChemScene. "Product Data: N-Cyclopropyl-1H-imidazole-1-carboxamide (CAS 1033090-34-4)."[2][3] ChemScene Building Blocks, 2024.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Purification of N-Cyclopropyl-1-imidazolecarboxamide

Executive Summary & Molecule Profile[1][2]

You are likely synthesizing N-Cyclopropyl-1-imidazolecarboxamide as an activated urea intermediate for subsequent reaction with a nucleophile (e.g., to form unsymmetrical ureas).[1]

The core challenge with this molecule is its amphibious stability profile .[1] Unlike highly reactive acyl imidazoles (which hydrolyze instantly), this carbamoyl imidazole possesses moderate hydrolytic stability, allowing for aqueous workups if performed correctly.[1] However, it remains susceptible to hydrolysis back to cyclopropylamine and imidazole, particularly under acidic conditions or prolonged aqueous exposure.[1]

| Property | Data | Implication for Purification |

| CAS | 1033090-34-4 | Reference standard.[2] |

| Structure | Imidazole-CO-NH-Cyclopropyl | Active electrophile; moisture sensitive. |

| Byproduct | Imidazole (1 equiv.)[1] | Must be removed; highly water-soluble; basic ( |

| Solubility | Soluble in DCM, THF, EtOAc.[1] | Can be extracted from water if done quickly.[1] |

Troubleshooting Guide (FAQ)

Q1: "I see my product decomposing during the aqueous wash. Should I switch to a strictly anhydrous workup?"

Diagnosis: While this compound is relatively stable, it is not immune to hydrolysis.[1][3] Decomposition during washing usually stems from two factors: Heat and Acidity .

The Fix: You generally do not need a strictly anhydrous workup (which is tedious for removing imidazole).[1] You can use water, but you must alter the parameters:

-

Temperature Control: The wash buffers must be ice-cold (0–4°C) . Hydrolysis rates drop significantly at lower temperatures.[1]

-

pH Buffering: Avoid acidic washes (like 1N HCl) to remove imidazole.[1] Protonating the imidazole ring makes it a better leaving group, accelerating hydrolysis of your product.[1] Instead, use saturated Brine or a slightly basic wash (saturated

).[1] -

Speed: Do not let the layers settle for hours.[1] Mix, separate immediately, and dry the organic layer over

.

Q2: "The imidazole byproduct is co-eluting with my product on Silica Gel. How do I separate them?"

Diagnosis: Imidazole is a polar, basic heterocycle that "streaks" on acidic silica gel, often contaminating fractions over a wide polarity range.[1]

The Fix: Modify your stationary phase environment to suppress the basicity of the imidazole.[1]

-

Pre-treatment: Flush your silica column with mobile phase containing 1–2% Triethylamine (TEA) before loading your sample.[1]

-

Eluent Modifier: Maintain 1% TEA in your elution solvent.[1] This deactivates the acidic sites on the silica and keeps the imidazole as a tight, polar band that elutes much later than your less polar carbamoyl imidazole product.[1]

Q3: "My product is oiling out instead of crystallizing. How do I get a solid?"

Diagnosis: N-alkyl-imidazolecarboxamides often form supercooled oils due to the conformational flexibility of the cyclopropyl group and the presence of residual solvent (DCM/THF).[1]

The Fix: Use a Displacement Crystallization method:

-

Dissolve the crude oil in a minimum amount of DCM (good solvent).[1]

-

Slowly add Heptane or MTBE (anti-solvent) until the solution turns slightly turbid.[1]

-

Seed the mixture with a tiny crystal of the product (if available) or scratch the glass.

-

Cool slowly to -20°C. Do not rotovap to dryness; keep it in the biphasic solvent system to force the lattice to form.

Standard Operating Procedures (SOPs)

Protocol A: The "Ice-Cold" Aqueous Workup (High Throughput)

Best for: Routine synthesis where <5% yield loss is acceptable.[1]

-

Reaction: Synthesize product in DCM or EtOAc . Ensure reaction is complete (unreacted CDI hydrolyzes to 2 equivalents of imidazole).[1]

-

Quench: Cool the reaction mixture to 0°C .

-

Wash 1: Add ice-cold water (1/2 volume of organic solvent).[1] Shake vigorously for 30 seconds. Separate phases immediately.

-

Wash 2: Wash with ice-cold saturated Brine .

-

Dry: Dry organic layer over anhydrous

(faster than sodium sulfate).[1] -

Concentrate: Evaporate solvent at <30°C bath temperature.

Protocol B: Anhydrous Precipitation (High Purity/Stability)

Best for: Scale-up or when the product proves exceptionally unstable.[1]

-

Concentration: Remove the reaction solvent (often THF or DCM) to ~20% of the original volume.[1]

-

Solvent Swap: Add Toluene or Isopropyl Acetate .

-

Evaporation: Rotovap again to remove the residual polar solvent (DCM/THF), leaving the product in the higher-boiling non-polar solvent.

-

Precipitation: The product should crystallize out upon cooling, while the imidazole byproduct remains largely in solution (or vice versa, depending on concentration—check mother liquor).[1]

-

Note: If both precipitate, filter the solids and wash the filter cake with water (imidazole dissolves; product remains).[1]

-

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purification based on your specific observations.

Figure 1: Decision tree for selecting the optimal purification route based on hydrolytic stability.

References

-

Organic Syntheses. "N,N'-Carbonyldiimidazole." Org.[1][4] Synth.1968 , 48,[1] 44.

- Establishes the baseline reactivity and handling of CDI and removal of imidazole.

-

Armstrong, A., et al. "N-Carbamoylimidazoles as Isocyanate Equivalents."[1] Tetrahedron Letters1998 , 39, 3337.[1]

- Discusses the stability and reactivity of carbamoyl imidazoles compared to acyl imidazoles.

- Process Chemistry of CDI Derivatives.Organic Process Research & Development (OPRD). General principles of handling CDI byproducts in industrial scale-up.

-

GuideChem. "N-Cyclopropyl-1-imidazolecarboxamide Properties."

- Specific physicochemical d

Sources

how to improve the metabolic stability of imidazole-based compounds

Ticket ID: #IMDZ-450 | Status: Open Subject: Improving Metabolic Stability of Imidazole-Based Compounds Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Welcome to the Structural Optimization Support Hub

You have reached this page because your imidazole-containing lead compound is showing high intrinsic clearance (

This guide provides a systematic troubleshooting workflow to stabilize your imidazole pharmacophore without destroying its biological activity.

Module 1: Diagnostic Hub (Root Cause Analysis)

Before applying synthetic fixes, we must diagnose the specific mechanism of instability.

Q1: Why is my imidazole being metabolized so quickly?

A: The imidazole ring is electron-rich and basic (

-

The Lone Pair Problem (Type II Binding): The unprotonated nitrogen (N3) has a lone pair that can coordinate directly to the Ferric (

) ion in the CYP450 heme center. This often inhibits the enzyme (causing Drug-Drug Interactions) but also holds the molecule in place for oxidation at the carbon atoms. -

Oxidative Soft Spots: The C4 and C5 positions are electron-rich and prone to electrophilic attack by the high-valent iron-oxo species of CYP450.

-

N-Glucuronidation: If the N1 position is unsubstituted (N-H), it is a prime target for UDP-glucuronosyltransferases (UGTs), leading to rapid Phase II clearance.

Q2: How do I know if it's Heme Coordination vs. Standard Oxidation?

A: Check your spectral binding data.

-

Type II Spectrum: If you see a spectral shift (absorption max at ~425–435 nm and min at ~390–405 nm) upon adding your compound to microsomes, your imidazole nitrogen is binding the heme iron directly [1]. This requires steric or electronic shielding.

Module 2: Chemical Modification Toolkit (Troubleshooting)

Use the following strategies to "patch" the metabolic vulnerabilities.

Strategy A: Steric Shielding (The "Orthogonal Methyl")

Logic: Introducing a substituent (usually a methyl group) adjacent to the binding nitrogen creates a steric clash with the porphyrin ring of the CYP enzyme, preventing the N-Fe coordination.

-

Action: Add a substituent at the C2 or C4 position (depending on N3 orientation).

-

Outcome: This often drastically reduces CYP inhibition and improves stability by preventing the "lock-and-key" fit into the oxidative center [2].

Strategy B: Electronic Deactivation

Logic: Lowering the basicity of the imidazole nitrogen makes it a poorer ligand for the heme iron and less susceptible to oxidative attack.

-

Action: Introduce electron-withdrawing groups (EWG) such as Fluorine (-F) or Trifluoromethyl (-CF3) on the ring or on a nearby phenyl ring.

-

Caution: Ensure you do not lower the

so much that you lose critical target binding interactions (e.g., H-bond accepting capacity).

Strategy C: Blocking Metabolic "Soft Spots"

Logic: If the C4/C5 positions are being hydroxylated, replace the C-H bond with a C-F bond.

-

Action: Synthesize the 4-fluoro or 4,5-difluoro imidazole analogs. The C-F bond is metabolically inert.

Strategy D: Scaffold Hopping (Bioisosterism)

Logic: If the imidazole ring itself is unsalvageable, swap it for a ring with similar geometry but different electronics.

-

Alternatives:

-

1,2,3-Triazole: Lower basicity, often more stable, but retains planarity.

-

Pyrazole: Changes the H-bond donor/acceptor vector geometry.

-

Thiazole: Less basic, resistant to oxidation, but more lipophilic.

-

Decision Logic Visualization

The following diagram illustrates the decision process for optimizing imidazole stability.

Figure 1: Decision tree for structural modification of unstable imidazole scaffolds.

Module 3: Experimental Validation Protocols

Once you have synthesized the new analogs, you must validate the improvement using a standardized Microsomal Stability Assay.

Protocol: Microsomal Stability Assay (LC-MS/MS)

Objective: Determine the Intrinsic Clearance (

Reagents Required:

-

Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

-

NADPH Regenerating System (or 1 mM NADPH solution).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Stop Solution: Acetonitrile (ACN) containing Internal Standard (IS).

Step-by-Step Procedure:

-

Preparation:

-

Prepare a 1 µM solution of the test compound in Phosphate Buffer (ensure DMSO < 0.1%).

-

Thaw microsomes on ice. Dilute to 0.5 mg/mL in the reaction plate.

-

-

Pre-Incubation:

-

Add 450 µL of microsomal solution + 5 µL of test compound to the plate.

-

Incubate at 37°C for 5 minutes (shaking).

-

-

Initiation:

-

Add NADPH to start the reaction (Time

). -

Control: Run a parallel sample without NADPH to check for chemical instability.

-

-

Sampling:

-

At time points 0, 5, 15, 30, and 45 minutes , remove an aliquot (e.g., 50 µL).

-

Immediately dispense into 150 µL of ice-cold Stop Solution (ACN) to quench the enzyme.

-

-

Analysis:

-

Centrifuge samples at 4000 rpm for 20 mins to pellet proteins.

-

Analyze supernatant via LC-MS/MS monitoring the parent ion.

-

Data Calculation:

Plot the natural log (ln) of the % Parent Remaining vs. Time. The slope of the line is

| Parameter | Formula |

| Half-life ( | |

| Intrinsic Clearance ( |

Success Criteria:

-

Low Clearance:

-

Moderate Clearance:

-

High Clearance:

(Requires further optimization)

Workflow Visualization

Figure 2: Standard workflow for Microsomal Stability Assay.

References

-

Rendic, S., & Di Carlo, F. J. (1997). Human cytochrome P450 enzymes: a status report summarizing their reactions, substrates, inducers, and inhibitors. Drug Metabolism Reviews, 29(1-2), 413-580. Link

-

Riley, R. J., et al. (2001). A rational approach to the reduction of cytochrome P450 3A4 inhibition in a series of imidazole-based compounds. Journal of Medicinal Chemistry, 44(21), 3331-3333. Link

-

Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

overcoming poor cell permeability of N-Cyclopropyl-1-imidazolecarboxamide analogs

Technical Support Center: Permeability Optimization for N-Cyclopropyl-1-imidazolecarboxamide Analogs

Ticket ID: #PERM-ICX-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1]

Overview

Welcome to the Technical Support Center. You are likely accessing this guide because your N-Cyclopropyl-1-imidazolecarboxamide series is showing excellent potency (in vitro IC50) but failing in cellular functional assays or exhibiting low

This scaffold presents a classic medicinal chemistry paradox: the imidazole-carboxamide core provides critical hydrogen bonding for target engagement (often seen in epigenetic targets like LSD1 or specific kinases), but its high polarity and Hydrogen Bond Donor (HBD) count penalize membrane traversal.[1] While the N-cyclopropyl group is often introduced specifically to improve metabolic stability and lipophilicity, it is frequently insufficient to counteract the polarity of the carboxamide linker in larger analogs.

This guide provides a root-cause analysis and actionable troubleshooting workflows.

Part 1: Molecular Design & Chemical Modification

Q: My LogP is within range (2.0–3.5), but cell permeability remains poor. Why?

A: You are likely facing a Topological Polar Surface Area (TPSA) or H-Bond Donor (HBD) violation, not a lipophilicity issue.[1] The imidazole ring (with an exposed N3) and the carboxamide NH are both polarity hotspots.[1]

Troubleshooting Steps:

-

The "Chameleon" Strategy (Intramolecular H-Bonding):

-

Diagnosis: Check if your molecule can form a pseudo-ring structure.[1]

-

Action: Modify the scaffold to encourage an intramolecular hydrogen bond between the imidazole nitrogen and the carboxamide NH.[1] This "hides" the polar groups from the lipid bilayer during transit.[1]

-

Reference: This mimics strategies used in cyclic peptides to mask backbone amides.[1]

-

-

Bioisosteric Replacement (Amide-to-Ester Switch):

-

Diagnosis: If the carboxamide NH is not essential for target binding (verify with docking), it is a permeability liability.[1]

-

Action: Replace the amide linkage with an ester or thioamide .[1][2] Recent data in PROTAC development confirms that amide-to-ester substitution significantly improves permeability for "Beyond Rule of 5" molecules by removing a HBD and increasing lipophilicity.[1]

-

-

Prodrug Approaches:

Decision Logic for Chemical Modification:

Figure 1: Decision tree for structural modification of imidazolecarboxamide analogs to improve permeability.

Part 2: Assay Troubleshooting & Validation

Q: My PAMPA data shows high permeability, but Caco-2 shows zero. Which is real?

A: This discrepancy confirms Efflux Pump Liability .[1] PAMPA (Parallel Artificial Membrane Permeability Assay) only measures passive diffusion.[1] Caco-2 cells express efflux transporters (P-gp, BCRP).[1] Your compound is likely permeable but is being actively pumped out.[1]

Diagnostic Protocol: The "Efflux Trap" Experiment

-

Run Caco-2 Bidirectional Assay: Measure

(Apical to Basolateral) and -

Calculate Efflux Ratio (ER):

.-

If

, your compound is a substrate for efflux transporters.[1]

-

-

Validation Step: Repeat the assay in the presence of specific inhibitors:

Q: The compound precipitates in the assay buffer.[1] How do I fix this?

A: N-Cyclopropyl-1-imidazolecarboxamides can have poor aqueous solubility, leading to false negatives in permeability assays (the compound crashes out before entering the membrane).[1]

Corrective Action:

-

Buffer Modification: Add 0.5% BSA (Bovine Serum Albumin) to the receiver plate in PAMPA/Caco-2. BSA acts as a "sink," mimicking plasma protein binding and maintaining the concentration gradient, which drives flux for lipophilic but poorly soluble compounds.[1]

Comparative Data Analysis:

| Parameter | PAMPA (Passive) | Caco-2 (Active + Passive) | Interpretation |

| High | High | High | Ideal Drug Candidate.[1] |

| High | Low | Low | Efflux Substrate. (P-gp/BCRP liability).[1] |

| Low | Low | Low | Polarity Issue. (High TPSA/HBD). See Part 1. |

| Low | High | High | Active Uptake. (Rare, mimics nutrients).[1] |

Part 3: Formulation for In Vivo Studies

Q: We cannot change the structure anymore. How do we dose this for animal studies?

A: If medicinal chemistry is "locked," you must rely on formulation to overcome the permeability barrier.[1] For imidazolecarboxamides, pH-dependent solubility is your lever.[1]

Formulation Strategy:

-

Acidification: The imidazole ring is basic.[1] Formulate in a vehicle with a slightly acidic pH (citrate buffer, pH 4-5) to ensure full solubilization prior to administration. Note that precipitation may occur in the intestine (pH 7), so a surfactant is required.[1]

-

Cosolvent System:

Standard Operating Procedure (SOP): Optimized PAMPA for Polar Heterocycles

Objective: Accurately measure passive permeability of N-Cyclopropyl-1-imidazolecarboxamide analogs without solubility artifacts.

Materials:

-

Donor Plate: 96-well filter plate (0.45 µm PVDF).[1]

-

Artificial Membrane: 1% Lecithin in Dodecane.[1]

-

Donor Buffer: PBS pH 7.4 (or pH 5.0/6.5 to test pH-dependent permeability).[1]

-

Receiver Buffer: PBS pH 7.4 + 0.5% BSA (Critical "Sink").[1]

Workflow:

-

Membrane Coating: Add 5 µL of Lecithin/Dodecane solution to the donor filter.[1] Allow 5 mins for evaporation.

-

Preparation: Dissolve analog in DMSO (10 mM stock). Dilute to 10 µM in Donor Buffer.

-

Note: Final DMSO concentration must be < 1%.[1]

-

-

Loading: Add 150 µL of compound solution to Donor wells. Add 300 µL of Receiver Buffer (with BSA) to Receiver wells.

-

Incubation: Sandwich plates and incubate at 25°C for 16 hours in a humidity chamber (prevents evaporation).

-

Analysis: Separate plates. Quantify compound in both Donor and Receiver wells using LC-MS/MS.[1]

-

Calculation:

Where

References

-

Cyclopropylamine in Medicinal Chemistry. (2023).[1] Longdom Publishing.[1] Discusses the structural advantages of cyclopropyl groups for metabolic stability and brain permeability.

-

The "Cyclopropyl Fragment" is a Versatile Player. (2016).[1] Journal of Medicinal Chemistry. Detailed review on how cyclopropyl rings affect potency, pK, and permeability.

-

Amide-to-Ester Substitution Strategy. (2021). Journal of Medicinal Chemistry. Validates the bioisosteric replacement of amides with esters to improve permeability in large molecules (PROTACs).

-

Improving Permeability of Polar Cyclic Peptides. (2018). Organic Letters. Strategies for masking backbone amides to improve cell permeability, relevant for carboxamide linkers.[1][3] [1]

-

Investigation of Cellular Permeability of Pyrrole-Imidazole Polyamides. (2009). Journal of Medicinal Chemistry. Highlights linker effects on the permeability of imidazole-containing compounds.[1][4]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]

- 3. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of the relative cellular permeability of DNA-binding pyrrole-imidazole polyamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: N-Cyclopropyl-1-imidazolecarboxamide Crystallization

Case ID: NCIC-CRYST-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

Crystallizing N-Cyclopropyl-1-imidazolecarboxamide presents a unique set of challenges due to its chemical classification as a carbamoyl imidazole (an N-acylimidazole derivative). Unlike standard amides, this compound is a reactive electrophile often used as a transfer reagent.

The three primary failure modes encountered by researchers are:

-

Hydrolytic Decomposition: The N-C(=O)-N bond is moisture-sensitive, reverting to imidazole and cyclopropylamine/CO₂ upon exposure to wet solvents or atmosphere.

-

Liquid-Liquid Phase Separation (LLPS): "Oiling out" instead of nucleating, common in amides with high conformational flexibility.

-

Imidazole Entrapment: Difficulty separating the product from the co-product (imidazole) generated during synthesis (typically from Carbonyl Diimidazole, CDI).

This guide provides a self-validating troubleshooting framework to isolate high-purity crystalline material.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: The "Oiling Out" Phenomenon

User Report: "I cooled my reaction mixture, but instead of crystals, a viscous oil separated at the bottom. Scratching the flask didn't help."

Diagnosis: You are encountering Metastable Liquid-Liquid Phase Separation (LLPS) . This occurs when the attractive forces between solute molecules are significantly stronger than the solute-solvent interactions, causing the solution to "demix" into a solute-rich oil and a solute-poor supernatant before the crystal lattice can form.

Corrective Protocol:

-

Do NOT cool further. Lowering the temperature increases viscosity, kinetically trapping the oil state.

-

Reheat to the "Clear Point": Heat the mixture until the oil redissolves into a homogeneous solution.

-

Implement Seeded Cooling:

-

Cool slowly to the metastable zone width (typically 5-10°C below saturation).

-

Add seed crystals (0.5 - 1.0 wt%).

-

Hold temperature for 1 hour to allow surface growth on seeds.

-

Cool slowly (0.1°C/min) to suppress secondary nucleation.

-

Issue 2: The "Disappearing Product" (Hydrolysis)

User Report: "My yield is low, and NMR shows a large increase in free imidazole and cyclopropylamine signals."

Diagnosis: Your system has suffered Hydrolytic Cleavage . N-acylimidazoles are reactive intermediates. Trace water in solvents or atmospheric moisture attacks the carbonyl carbon.

Corrective Protocol:

-

Solvent Audit: Ensure all solvents (Toluene, THF, DCM) are dried over molecular sieves (3Å or 4Å) to <50 ppm water content.

-

Atmosphere: Conduct all crystallization steps under a positive pressure of Nitrogen or Argon.

-

Avoid Aqueous Washes: Unlike standard amide workups, do not wash this compound with water or bicarbonate solutions, as the rate of hydrolysis is rapid in basic aqueous media [1].

Issue 3: Persistent Imidazole Impurity

User Report: "The crystals look good, but elemental analysis and NMR show 5-10% imidazole contamination."

Diagnosis: Imidazole (byproduct of CDI coupling) has a similar solubility profile in polar aprotic solvents and can cocrystallize or become occluded in the lattice.

Corrective Protocol:

-

Switch to Toluene/Heptane System: Imidazole is moderately soluble in Toluene but the target carbamoyl imidazole is less soluble at low temperatures.

-

The "Cold Slurry" Wash: After filtration, wash the filter cake immediately with chilled (-20°C) anhydrous Toluene . This displaces the mother liquor containing dissolved imidazole without redissolving the product.

Part 2: Decision Logic & Workflows

Visual 1: Troubleshooting Logic Tree

Use this decision tree to determine the root cause of crystallization failure.

Caption: Diagnostic logic for differentiating between phase separation (oiling out) and chemical decomposition (hydrolysis).

Visual 2: Recommended Purification Workflow

Standardized protocol for synthesizing and crystallizing N-acylimidazoles.

Caption: Anhydrous workflow emphasizing the solvent swap to Toluene to purge Imidazole impurities.

Part 3: Validated Experimental Protocols

Protocol A: Solvent Selection Matrix

Data derived from general solubility trends of N-acylimidazoles [2].

| Solvent System | Role | Suitability | Notes |

| Toluene | Primary Solvent | Excellent | Good temperature coefficient; dissolves imidazole moderately; product crystallizes well. |

| Dichloromethane (DCM) | Solubilizer | Moderate | Good for synthesis, but too high solubility for crystallization. Must be swapped out. |

| Ethyl Acetate | Primary Solvent | Good | Acceptable, but ensure it is strictly anhydrous to prevent trans-acylation or hydrolysis. |

| Water/Alcohols | Contaminant | CRITICAL FAILURE | DO NOT USE. Causes immediate decomposition to imidazole + cyclopropylamine. |

| Heptane/Hexane | Anti-solvent | Excellent | Use to lower solubility yield; add slowly to hot Toluene solution. |

Protocol B: Anhydrous Seeded Crystallization

Use this method to avoid oiling out and maximize purity.

-

Preparation: Synthesize the compound in THF or DCM.

-

Solvent Swap: Evaporate the reaction solvent under reduced pressure (Rotavap) to a thick oil. Do not heat above 40°C .

-

Redissolution: Add anhydrous Toluene (5 mL per gram of theoretical yield).

-

Heat: Warm to 50-60°C until the solution is clear.

-

Check: If a solid remains, it is likely Imidazole hydrochloride or polymerized byproducts. Filter this hot solution under Nitrogen.

-

-

Nucleation Point: Cool to 40°C. The solution should remain clear.

-

Seeding: Add 10 mg of pure seed crystals. Agitate gently.

-

Growth Phase:

-

Hold at 40°C for 30 minutes (Ostwald Ripening).

-

Ramp down to 0°C at a rate of 5°C per hour.

-

-

Isolation: Filter on a sintered glass frit under a blanket of Nitrogen. Wash with cold (-20°C) Toluene/Heptane (1:1).

References

-

Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351-367.

-

Vertex AI Search. (2023). Crystallization of N-acylimidazoles troubleshooting. Retrieved from 1

- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (General reference for Oiling Out/LLPS mechanisms).

-

Altum Technologies. (2023). Fouling Issues in Crystallizers – What, Why, and How to Solve Them. 2

Sources

Technical Support Center: Stability & Storage of N-Cyclopropyl-1-imidazolecarboxamide

Executive Summary: Chemical Stability Profile

N-Cyclopropyl-1-imidazolecarboxamide (CAS: 1033090-34-4) is a reactive urea derivative belonging to the class of 1-imidazolecarboxamides . Unlike standard amides, this compound functions as a "carbamoyl imidazole," where the imidazole ring acts as a leaving group upon nucleophilic attack.

While Dimethyl Sulfoxide (DMSO) is the preferred solvent for solubilization due to its high polarity, the compound is hydrolytically unstable in the presence of moisture. The hygroscopic nature of DMSO presents a critical risk: absorbed atmospheric water can trigger hydrolysis, leading to the irreversible degradation of the parent compound into imidazole , cyclopropylamine , and carbon dioxide .

Key Storage Recommendation: Store as a 10–50 mM stock solution in anhydrous DMSO at -20°C or -80°C , strictly under an inert atmosphere (Argon/Nitrogen). Avoid repeated freeze-thaw cycles.

Mechanism of Instability: The Hydrolysis Pathway

To understand the storage requirements, researchers must understand the degradation mechanism. The bond between the carbonyl carbon and the N1-nitrogen of the imidazole ring is electronically activated. In "wet" DMSO, water acts as a nucleophile.

Degradation Pathway Diagram

[1][2]

Standard Operating Procedure (SOP): Preparation & Storage

This protocol is designed to minimize hydrolysis and maximize shelf-life.

Materials Required

-

Solvent: DMSO, Anhydrous (≥99.9%, water content <50 ppm). Do not use standard laboratory-grade DMSO without drying.

-

Container: Amber glass vials with PTFE-lined caps (to prevent photochemical degradation and plasticizer leaching).

-

Atmosphere: Argon or Nitrogen gas line.

Step-by-Step Protocol

| Step | Action | Technical Rationale |

| 1 | Equilibrate the compound vial to room temperature before opening. | Prevents condensation of atmospheric moisture onto the cold solid, which would accelerate degradation upon dissolution. |

| 2 | Dissolve the solid in Anhydrous DMSO to a target concentration (typically 10–50 mM). | High concentrations are preferred as they minimize the solvent-to-solute ratio, relatively reducing the molar equivalent of potential water contaminants. |

| 3 | Aliquot the stock solution immediately into single-use volumes (e.g., 20–50 µL). | Critical Step: Prevents repeated freeze-thaw cycles. Each cycle introduces moisture via condensation and promotes crystal growth/precipitation. |

| 4 | Purge the headspace of each vial with Argon or Nitrogen gas before capping. | Displaces humid air trapped in the vial, creating an inert environment. |

| 5 | Seal tightly with Parafilm and store at -20°C (short-term < 1 month) or -80°C (long-term > 1 month). | Low temperature kinetically inhibits the hydrolysis reaction (Arrhenius equation). |

Troubleshooting & FAQs

Q1: My DMSO stock solution has developed bubbles or pressure. Is it safe to use?

Status: Compromised. Explanation: The formation of gas bubbles suggests the release of Carbon Dioxide (CO₂) , a byproduct of the hydrolysis reaction (see Figure 1). This indicates that the carbamoyl moiety has degraded, releasing cyclopropylamine and imidazole. The concentration of the active compound is now unknown and likely significantly lower than calculated. Action: Discard the stock and prepare a fresh solution using anhydrous DMSO.

Q2: Can I use water-containing buffers for the stock solution if I plan to use it immediately?

Status: Not Recommended. Explanation: While the compound is used in aqueous buffers for biological assays, the stock solution must remain anhydrous. In aqueous media, the half-life of 1-imidazolecarboxamides can be short (minutes to hours depending on pH). Action: Keep the stock in 100% Anhydrous DMSO. Perform the dilution into the aqueous assay buffer immediately prior to the experiment (e.g., < 15 minutes before use).

Q3: The solution froze during storage. Does this damage the compound?

Status: Safe (if controlled). Explanation: DMSO freezes at 19°C. Freezing is expected at storage temperatures (-20°C). The solid state is generally more stable than the liquid state. Risk Factor: The danger lies in the thawing process . If the vial is opened while cold, water condenses inside. Action: Ensure the vial is fully thawed and reached room temperature before breaking the seal.

Q4: I see a precipitate after thawing. What should I do?

Status: Inspect. Explanation: This could be the compound crystallizing out (solubility issue) or a degradation product (less likely, as imidazole is soluble in DMSO). Action: Vortex vigorously at room temperature. If it does not redissolve, warm gently to 37°C for 5 minutes. If precipitate persists, the sample may have degraded or absorbed significant water (decreasing solubility). Verify purity via LC-MS if possible.

References

-

Engeloch, C., et al. (2008). "Stability of screening compounds in wet DMSO."[1] Journal of Biomolecular Screening, 13(10), 999-1006. Link

- Establishes the baseline risk of water content in DMSO for compound libraries.

-

Sharma, P., et al. (2020). "Structure and Reactivity of Highly Twisted N-Acyl Imidazoles." Journal of Organic Chemistry, 85(10). Link

- Provides mechanistic insight into the reactivity of the N-acyl imidazole bond toward hydrolysis.

-

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 39871204, N-Cyclopropyl-1-imidazolecarboxamide." Link

Sources

refining dosage for in vitro studies with N-Cyclopropyl-1-imidazolecarboxamide

Status: Operational Support Tier: Level 3 (Senior Application Science) Topic: Dosage Refinement & Stability Optimization for In Vitro Assays

Executive Summary: The "Hidden" Variable in Your Data

Welcome to the technical support hub for N-Cyclopropyl-1-imidazolecarboxamide (NCIC) . If you are accessing this guide, you are likely observing inconsistent IC50 values, unexpected cytotoxicity, or precipitation in your cell-based assays.

The Core Challenge: NCIC is not a standard stable amide. Chemically, it is an imidazole-1-carboxamide (an azolide). Unlike C4- or C5-substituted imidazoles, the N1-carbonyl linkage renders this molecule a "masked" isocyanate and an electrophilic carbamoylating agent [1].

Implication: In aqueous media (pH 7.4), NCIC undergoes hydrolysis. Your "dosage" is not static; it is a decaying variable. This guide refines your dosing strategy to account for solvolysis , protein binding , and solubility limits .

Module 1: Stability & Hydrolysis (The Critical Factor)

Q: Why does my compound lose potency after 4–6 hours in culture?

A: You are likely measuring the effect of the degradation products (imidazole and cyclopropylamine) rather than the parent compound.

The Mechanism: The N1-imidazole bond is labile. In aqueous buffers, water acts as a nucleophile, attacking the carbonyl carbon. This releases imidazole (a leaving group) and unstable cyclopropylcarbamic acid, which decarboxylates to cyclopropylamine.

Visualizing the Degradation Pathway:

Figure 1: Hydrolytic degradation pathway of N-Cyclopropyl-1-imidazolecarboxamide in aqueous media.

Troubleshooting Protocol:

-

Check Half-Life (

): The hydrolysis rate is pH-dependent. At pH 7.4, -

Solution: Switch from a "Single Bolus" dose to a "Pulse Dosing" strategy.

-

Standard: Add 10 µM once (0 h).

-

Refined: Add 5 µM at 0 h, refresh media with 5 µM at 4 h.

-

Module 2: Solubility & Stock Preparation

Q: I see a fine precipitate when adding the stock to the media. Is my concentration too high?

A: Yes, but the issue is likely the method of dilution, not just the absolute limit. NCIC has moderate lipophilicity (LogP ~0.85) but low water solubility (~7.3 g/L) [2]. "Crashing out" occurs when high-molarity DMSO stocks hit the aqueous buffer too rapidly.

Recommended Solubility Limits:

| Solvent System | Max Stock Conc. | Stability | Notes |

| 100% DMSO | 50 mM | High (Weeks at -20°C) | Use anhydrous DMSO to prevent hydrolysis in storage. |

| PBS (pH 7.4) | < 100 µM | Low (Hours) | Prepare immediately before use. Do not store. |

| Cell Media + 10% FBS | ~200 µM | Low (Hours) | Serum proteins may solubilize via binding but reduce free drug. |

The "Intermediate Dilution" Protocol: Do not pipette 100% DMSO stock directly into the cell well. This creates a local region of high concentration that triggers precipitation.

Figure 2: Two-step serial dilution workflow to prevent precipitation shock.

Module 3: Cytotoxicity vs. Specificity

Q: My cells are dying at 50 µM, but the literature suggests this is a safe dose. Why?

A: This is likely off-target carbamoylation . Because NCIC is an activated amide, at high concentrations (>20 µM), it can non-specifically carbamoylate nucleophilic residues (cysteines, lysines) on surface proteins [3].

Diagnostic Experiment: To confirm if toxicity is mechanism-based or chemical reactivity:

-

Pre-incubate NCIC in media (no cells) for 12 hours at 37°C (allowing hydrolysis to imidazole + amine).

-

Add this "decomposed" media to cells.

-

Result Analysis:

-

If toxicity persists: The breakdown products (cyclopropylamine) are toxic.

-

If toxicity disappears: The intact NCIC was causing non-specific chemical damage. lowering the dose is required.

-

FAQ: Quick Reference